methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}carbamate is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group with a sulfonyl chloride in the presence of a base.
Carbamate Formation: The final step involves the reaction of the sulfonamide with methyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the cyclopropyl group.
Reduction: Reduction reactions can occur at the sulfonamide and carbamate groups.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole and cyclopropyl groups.
Reduction Products: Reduced forms of the sulfonamide and carbamate groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and cyclopropyl groups enhance its binding affinity and specificity. The sulfonamide and carbamate groups may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}urea: Similar structure but with a urea group instead of a carbamate.
Methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}thiocarbamate: Similar structure but with a thiocarbamate group.
Uniqueness
The presence of the carbamate group in methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}carbamate provides unique chemical properties, such as increased stability and specific reactivity, compared to its analogs with urea or thiocarbamate groups.
Properties
Molecular Formula |
C19H23F3N4O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl N-[4-[[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropyl]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C19H23F3N4O4S/c1-12(11-26-16(13-3-4-13)9-17(25-26)19(20,21)22)10-23-31(28,29)15-7-5-14(6-8-15)24-18(27)30-2/h5-9,12-13,23H,3-4,10-11H2,1-2H3,(H,24,27) |
InChI Key |
XRPSIQLHWFUGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.